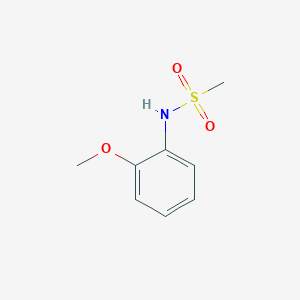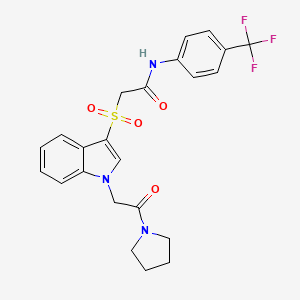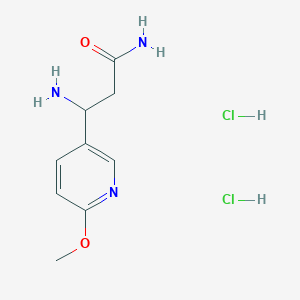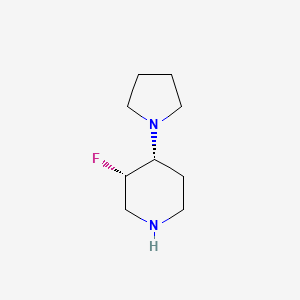![molecular formula C6H12O2 B2420989 [(2S,3R)-3-Methyloxolan-2-yl]methanol CAS No. 18689-91-3](/img/structure/B2420989.png)
[(2S,3R)-3-Methyloxolan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2S,3R)-3-Methyloxolan-2-yl]methanol” is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 . It is also known by its IUPAC name, (2S,3R)-3-methyltetrahydrofuran-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12O2/c1-5-2-3-8-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 . This indicates that the compound has a tetrahydrofuran ring with a methanol group attached.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Asymmetric Synthesis
[(2S,3R)-3-Methyloxolan-2-yl]methanol has been evaluated in the context of asymmetric synthesis. For example, it was used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, where its bidentate chelation-controlled alkylation of glycolate enolate was explored (Jung, Ho, & Kim, 2000).
Catalysis and Chemical Reactions
The compound has been part of studies focusing on catalysis and various chemical reactions. Investigations have been conducted on the condensation of glycerol with different aldehydes and ketones, where compounds like this compound were formed and evaluated under different catalytic conditions (Deutsch, Martin, & Lieske, 2007). Moreover, in the domain of green chemistry, this compound has been part of the discussions around novel synthetic methods for various organics (Hu & Shan, 2020).
Methanol as a C1 Synthon and Hydrogen Source
There's significant interest in the utilization of methanol, related to this compound, as a C1 synthon and hydrogen source in organic synthesis and energy technologies. Research has delved into the use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its synthetic value and potential in creating pharmaceutical agents (Sarki et al., 2021).
Mass Spectrometry and Chemical Characterization
The compound's stereochemical forms have been the subject of mass spectrometric studies under atmospheric pressure ionization conditions. These studies provide insights into the characterization of stereochemical forms of similar compounds, contributing to the understanding of their chemical properties and reactions (Cristoni, Cativiela, Jiménez, & Traldi, 2000).
Methanol for CO2 Reduction and Energy Storage
The conversion of CO2 to methanol is seen as a promising method for CO2 emissions reduction. Methanol, including derivatives like this compound, is discussed for its applications as an energy carrier for hydrogen storage and conservation, due to its role in methanol synthesis, which is a major consumer of hydrogen (Dalena et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2S,3R)-3-Methyloxolan-2-yl]methanol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Tetrahydrofuran", "Water" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with sodium borohydride in methanol to form 2-methyl-2-butanol.", "Step 2: 2-methyl-2-butanol is reacted with hydrochloric acid to form 2-chloro-2-methylbutane.", "Step 3: 2-chloro-2-methylbutane is reacted with sodium hydroxide in water to form 2-methyl-2-butene.", "Step 4: 2-methyl-2-butene is reacted with tetrahydrofuran and sodium borohydride in methanol to form [(2S,3R)-3-Methyloxolan-2-yl]methanol." ] } | |
| 18689-91-3 | |
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(3-methyloxolan-2-yl)methanol |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-8-6(5)4-7/h5-7H,2-4H2,1H3 |
Clé InChI |
BWDPETMQLDMANN-UHFFFAOYSA-N |
SMILES isomérique |
C[C@H]1CCO[C@H]1CO |
SMILES |
CC1CCOC1CO |
SMILES canonique |
CC1CCOC1CO |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2420912.png)

![N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2420915.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2420918.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2420919.png)


![N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2420925.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine](/img/structure/B2420927.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2420928.png)

